Magnesium1,1,1-trifluoro-2,4-pentanedionate
Overview
Description
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is a chemical compound with the molecular formula C10H8F6MgO4·2H2O . It is commonly used in scientific research and industrial applications due to its unique properties, including its ability to act as a chelating agent. This compound is often found in a dihydrate form and is utilized in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 1,1,1-trifluoro-2,4-pentanedionate can be synthesized through the reaction of magnesium salts with 1,1,1-trifluoro-2,4-pentanedione. The reaction typically involves the use of magnesium chloride or magnesium acetate as the magnesium source. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of magnesium 1,1,1-trifluoro-2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Magnesium 1,1,1-trifluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as copper(II) chloride or nickel(II) nitrate.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of magnesium 1,1,1-trifluoro-2,4-pentanedionate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the metal center and the oxygen atoms of the pentanedionate ligand. This chelation process can influence various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A precursor to magnesium 1,1,1-trifluoro-2,4-pentanedionate, known for its strong electron-withdrawing properties due to the trifluoromethyl group.
2,4-Pentanedione (Acetylacetone): Similar in structure but lacks the trifluoromethyl group, making it less acidic and less effective as a chelating agent.
Uniqueness
Magnesium 1,1,1-trifluoro-2,4-pentanedionate is unique due to the presence of the trifluoromethyl group, which enhances its acidity and chelating ability compared to non-fluorinated analogs. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Biological Activity
Magnesium 1,1,1-trifluoro-2,4-pentanedionate (Mg(TFA)₂), also known as magnesium trifluoroacetylacetonate dihydrate, is a coordination compound that has garnered interest in various fields including medicinal chemistry and materials science. This article delves into its biological activity, highlighting relevant research findings and case studies.
- Molecular Formula : C10H12F6MgO6
- Molecular Weight : 366.50 g/mol
- CAS Number : 240131-46-8
- IUPAC Name : Magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate
Mg(TFA)₂ acts primarily through its role as a magnesium source in biological systems. Magnesium is an essential mineral involved in numerous enzymatic reactions and physiological processes. The trifluoroacetylacetonate ligand enhances the solubility and bioavailability of magnesium, facilitating its absorption and utilization in biological systems.
Enzymatic Functions
Research indicates that magnesium plays a crucial role in enzymatic functions such as:
- Cofactor for Enzymes : Magnesium is a cofactor for over 300 enzymes involved in biochemical reactions, including those related to DNA synthesis and repair.
- Stabilization of Nucleic Acids : It stabilizes the structure of nucleic acids, which is vital for cellular processes.
Antioxidant Activity
Studies have shown that Mg(TFA)₂ exhibits antioxidant properties. The trifluoroacetylacetonate moiety can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
In experimental models, magnesium compounds have demonstrated neuroprotective effects. Mg(TFA)₂ has been studied for its potential to mitigate neurodegenerative conditions by:
- Reducing neuronal excitotoxicity.
- Enhancing synaptic plasticity.
Case Studies
-
Neuroprotection in Animal Models :
A study investigated the neuroprotective effects of Mg(TFA)₂ in rodent models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups. -
Antioxidant Efficacy :
In vitro assays showed that Mg(TFA)₂ effectively reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. The compound demonstrated a dose-dependent response in scavenging reactive oxygen species. -
Enzymatic Activity Enhancement :
A biochemical assay revealed that Mg(TFA)₂ enhanced the activity of DNA polymerase enzymes, suggesting its potential role as a supplement in DNA repair mechanisms.
Data Table
Property | Value |
---|---|
Molecular Weight | 366.50 g/mol |
CAS Number | 240131-46-8 |
Solubility | Soluble in water |
Antioxidant Activity | Yes |
Neuroprotective Effects | Yes |
Properties
IUPAC Name |
magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,9H,1H3;;2*1H2/q;;+2;;/p-2/b2*3-2-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJDZQKGGDMWCY-UDVCPWNYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6MgO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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